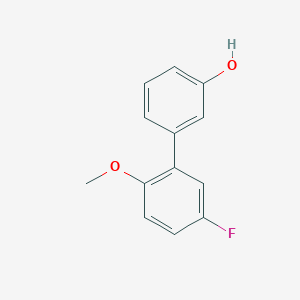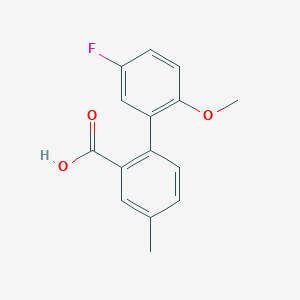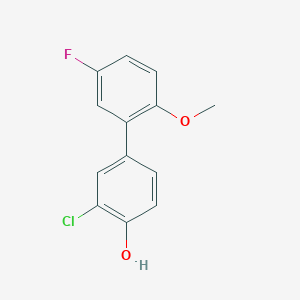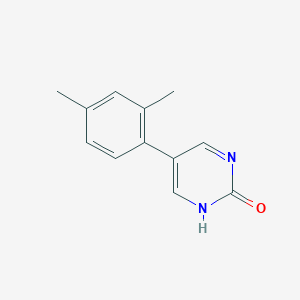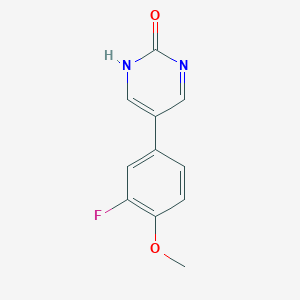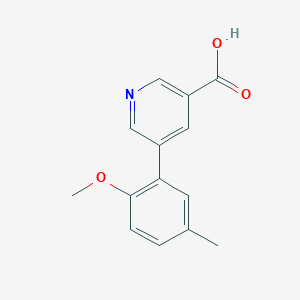
5-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methoxy-5-methylphenyl)nicotinic acid, also known as 5-Methyl-2-methoxyphenylnicotinic acid (5-MMPNA) is a synthetic compound that has many applications in scientific research. It has been used in a variety of studies in the fields of biochemistry, physiology, pharmacology, and toxicology. 5-MMPNA can be synthesized in the laboratory from simple starting materials and can be used in a variety of laboratory experiments.
科学的研究の応用
5-MMPNA has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase (MAO) in the study of its mechanism of action. It has also been used in the study of the biochemical and physiological effects of various drugs, such as amphetamine and cocaine. 5-MMPNA has also been used in the study of the pharmacokinetics of various drugs, and in the study of the toxicology of various compounds.
作用機序
The mechanism of action of 5-MMPNA is not fully understood. However, it is thought to act as an inhibitor of MAO, an enzyme that is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO by 5-MMPNA has been shown to result in an increase in the levels of these neurotransmitters in the brain, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MMPNA have been studied in a variety of animal models. It has been shown to have a number of beneficial effects, such as the reduction of anxiety and depression-like behaviors in mice, and the improvement of memory and learning in rats. In addition, 5-MMPNA has been shown to have neuroprotective effects, as it has been demonstrated to reduce the levels of oxidative stress in the brain.
実験室実験の利点と制限
5-MMPNA has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound to synthesize and is readily available from chemical suppliers. In addition, it is a relatively stable compound, with a long shelf-life. However, there are some limitations to its use in laboratory experiments. For example, it is not a very potent inhibitor of MAO, and its effects on neurotransmitter levels in the brain are relatively weak.
将来の方向性
The potential future directions for research involving 5-MMPNA are numerous. One possible direction is to further explore its biochemical and physiological effects in animal models. In addition, further research could be conducted to explore the potential therapeutic applications of 5-MMPNA, such as its use in the treatment of anxiety and depression. Another possible direction for research is to explore the potential for 5-MMPNA to be used as a drug delivery system, as it has been shown to have neuroprotective effects. Finally, further research could be conducted to explore the potential of 5-MMPNA to modulate the activity of other enzymes, such as acetylcholinesterase.
合成法
The synthesis of 5-MMPNA involves several steps. The first step is the preparation of the starting material, 4-methoxyphenylacetic acid, by the catalytic hydrogenation of p-methoxyacetophenone. This is followed by the condensation of this starting material with 2-methylpyridine and the subsequent reaction of the resulting product with sodium nitrite to give 5-MMPNA. The reaction is typically carried out in aqueous solution at a temperature of between 20 and 25°C.
特性
IUPAC Name |
5-(2-methoxy-5-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-4-13(18-2)12(5-9)10-6-11(14(16)17)8-15-7-10/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUDVRLMPZODHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680859 |
Source


|
| Record name | 5-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-5-methylphenyl)nicotinic acid | |
CAS RN |
376592-71-1 |
Source


|
| Record name | 5-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

